Tucatinib

Content Navigation

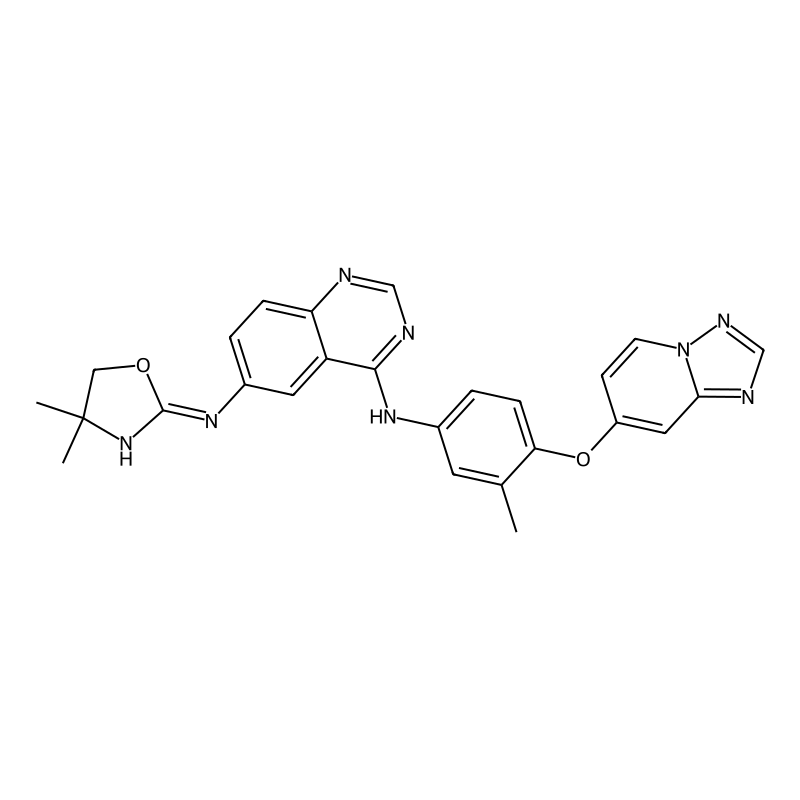

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Mechanism of Action and Selectivity

Tucatinib exerts its effects by specifically targeting the kinase domain of HER2.

- HER2 Selectivity: this compound is a potent, oral, small-molecule inhibitor that is highly selective for the tyrosine kinase domain of HER2. It has demonstrated more than 1000-fold selectivity for HER2 over EGFR in cellular assays. This high selectivity is a key differentiator, as it minimizes EGFR-related toxicities, such as skin rash and diarrhea, which are common with other, less selective HER2/EGFR TKIs like lapatinib [1].

- Mechanism and Downstream Effects: By binding to the intracellular kinase domain of HER2, this compound reversibly inhibits its kinase activity. This inhibition blocks the auto-phosphorylation of HER2 and subsequent activation of key downstream signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways are critical for cell proliferation, survival, and metastasis [2] [3]. The following diagram illustrates how this compound inhibits this signaling cascade.

This compound inhibits HER2 phosphorylation and downstream oncogenic signaling.

Synergistic Action with Antibody-Based Therapies

Preclinical research has revealed that this compound can synergistically enhance the efficacy of HER2-targeted antibody-drug conjugates (ADCs), particularly trastuzumab emtansine (T-DM1), through a unique mechanistic interplay [2].

- Enhanced ADC Internalization and Catabolism: Treatment with this compound increases the pool of inactive HER2 receptors at the cancer cell surface. This is achieved through the inhibition of HER2 ubiquitination, a process that normally tags the receptor for degradation. With more HER2 available on the cell membrane and in an inactive state, a greater number of T-DM1 molecules can bind, leading to increased ADC internalization. Upon internalization, T-DM1 is trafficked to the lysosome, where its cytotoxic payload (DM1) is released, causing cell cycle arrest and apoptosis [2].

- Overcoming Resistance: This combination has shown enhanced, often synergistic, cytotoxic activity in vitro and improved antitumor efficacy in vivo. Notably, it demonstrated activity in patient-derived xenograft (PDX) models that were refractory to T-DM1 monotherapy, suggesting a potential strategy to overcome ADC resistance [2].

Immunomodulatory Effects in the Tumor Microenvironment

Emerging evidence indicates that this compound's antitumor activity extends beyond direct pathway inhibition to include modulation of the tumor immune microenvironment [1].

- Activation of Antitumor Immunity: In immunocompetent mouse models of HER2-positive breast cancer, this compound treatment led to a favorable remodeling of the tumor immune landscape. Key changes included an increased frequency and enhanced effector function of CD8+ effector memory T cells and CD49+ natural killer (NK) cells.

- Synergy with Immunotherapy: Gene expression analysis of tumors from this compound-treated mice showed significant enrichment in pathways associated with immune activation and interferon response. This provides a strong rationale for combining this compound with PD-1/PD-L1 checkpoint inhibitors, a synergy that was confirmed by improved survival outcomes in preclinical models [1].

Quantitative Preclinical and Clinical Efficacy Data

The biological mechanisms of this compound translate into meaningful clinical outcomes. The table below summarizes key efficacy data from both preclinical and clinical studies.

| Study Model/Type | Key Efficacy Findings | Context and Dosage |

|---|---|---|

| Preclinical (in vitro) [2] | Synergistic cytotoxicity with T-DM1; Increased HER2 internalization | HER2+ breast cancer cell lines; this compound (nanomolar range) |

| Preclinical (in vivo) [2] [1] | Tumor growth inhibition in T-DM1 refractory PDX models; Favorable immune activation | Mouse models; this compound (25–100 mg/kg, oral, daily) |

| Clinical (HER2+ mBC) [4] [5] | Improved PFS in phase 3 trial (HER2CLIMB-05) | 1st-line maintenance with trastuzumab/pertuzumab; this compound (300 mg, twice daily) |

| Clinical (HER2-mut mBC) [4] | ORR: 41.9%; Median PFS: 9.5 months; Median DoR: 12.6 months | Heavily pretreated patients; this compound + trastuzumab ± fulvestrant |

Core Experimental Protocols for Mechanistic Studies

For researchers aiming to validate or explore these mechanisms, the following summaries describe key methodologies used in the cited literature.

- Cell Cytotoxicity and Combination Synergy Assays [2]

- Purpose: To evaluate the cytotoxic effect of this compound alone and in combination with other agents (e.g., T-DM1) and to determine if the combination is additive or synergistic.

- Methodology: Cells are seeded in multi-well plates and treated with a matrix of drug concentrations (e.g., 2-fold increasing this compound with 3-fold increasing T-DM1) for a set period (e.g., 96 hours). Cell viability is quantified using a luminescent assay like CellTiter-Glo, which measures cellular ATP. Data analysis against a reference model (e.g., Highest Single Agent) determines synergy.

- Analysis of HER2 Cell Surface Dynamics [2]

- Purpose: To quantify changes in HER2 receptor density on the cell surface after drug treatment.

- Methodology: Cells treated with the drug of interest are harvested and stained with a fluorescently-labeled anti-HER2 antibody and a viability dye. Quantitative Flow Cytometry (QFACS) is performed using calibration beads to determine the absolute number of HER2 receptors per cell.

- Ubiquitination and Protein Expression Assays [2]

- Purpose: To investigate the effect of this compound on the ubiquitination status and total protein levels of HER2.

- Methodology: Cells (often engineered to express tagged-ubiquitin) are treated with this compound and a proteasome inhibitor (e.g., MG132). Cell lysates are prepared, and HER2 or ubiquitinated proteins are immunoprecipitated using specific antibodies. The precipitates are then analyzed via Western blot or simple Western (Wes) system to detect changes in ubiquitination or protein levels.

- In Vivo Efficacy Studies [1]

- Purpose: To assess the antitumor activity and immune modulation of this compound in a live organism.

- Methodology: Immunocompetent mice are implanted with HER2-positive tumor cells (e.g., H2N113, Fo5). Once tumors are established, mice are randomized into treatment groups receiving vehicle, this compound (oral gavage), and/or other agents (e.g., checkpoint inhibitors intraperitoneally). Tumor volume is tracked, and at endpoint, tumors are analyzed by flow cytometry for immune cell infiltration and RNA sequencing for gene expression profiling.

Future Research and Development Directions

The established efficacy and novel mechanisms of this compound open several promising research avenues.

- Novel Combinations: The strong preclinical rationale for combining this compound with PD-1/PD-L1 inhibitors warrants clinical investigation to improve durable response rates in advanced HER2-positive disease [1].

- Overcoming Resistance: The ability of this compound to enhance ADC activity provides a strategy to combat resistance, supporting further clinical studies of This compound with newer ADCs like trastuzumab deruxtecan (T-DXd) [2].

- Expanded Indications: Clinical activity in HER2-mutated, non-amplified breast cancer suggests that the biological activity of this compound extends beyond classic HER2-positive disease, indicating a broader potential patient population [4].

References

- 1. This compound promotes immune activation and synergizes with ... [pmc.ncbi.nlm.nih.gov]

- 2. HER2-Selective and Reversible Tyrosine Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. The efficacy of this compound-based therapeutic approaches for ... [mmrjournal.biomedcentral.com]

- 4. This compound and trastuzumab in HER2-mutated metastatic ... [nature.com]

- 5. This compound Shows Improvement in PFS in Patients with ... [targetedonc.com]

pharmacokinetics of tucatinib absorption distribution metabolism

Introduction to Tucatinib (TUKYSA)

This compound is a highly selective, oral, reversible small molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). It is approved for clinical use in combination with trastuzumab and capecitabine for the treatment of advanced unresectable or metastatic HER2-positive breast cancer, and in combination with trastuzumab for RAS wild-type HER2-positive unresectable or metastatic colorectal cancer [1] [2] [3]. Its development marked a significant advancement in targeted cancer therapy, particularly due to its efficacy in patients with brain metastases and its manageable safety profile. This whitepaper provides a comprehensive overview of this compound's pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME), synthesizing data from healthy volunteer studies and patient populations to inform researchers, scientists, and drug development professionals.

Comprehensive Pharmacokinetic Profile

The PK profile of this compound has been characterized through multiple phase I studies in healthy participants and patient populations, as well as population PK (popPK) modeling approaches. A summary of its fundamental PK parameters is provided below.

Table 1: Fundamental Pharmacokinetic Parameters of this compound [2] [3]

| Parameter | Value & Details |

|---|---|

| Absorption | |

| Tmax | Median 1-2 hours (Range: 1-4 hours) |

| Cmax (300 mg single dose) | ~1120 ng/mL (at 350 mg dose) |

| Distribution | |

| Apparent Volume of Distribution (Vd) | ~1670 L [2]; 903 L (mBC), 829 L (mCRC) at steady-state [3] |

| Plasma Protein Binding | ~97% |

| Blood-Brain Barrier Penetration | Yes, CSF concentrations comparable to unbound plasma |

| Metabolism | |

| Primary Enzyme | Cytochrome P450 2C8 (CYP2C8) |

| Secondary Enzyme | Cytochrome P450 3A4 (CYP3A4) |

| Primary Metabolite | ONT-993 (2-3 times less cytotoxic) |

| Excretion | |

| Feces | ~86% of dose (16% as unchanged drug) |

| Urine | ~4.1% of dose |

| Half-life (t½) | Geometric mean: 8.21 hours; Effective t½ at steady-state: ~11.9h (mBC), ~16.4h (mCRC) |

| Apparent Clearance (CL/F) | 148 L/h [2]; 53 L/h (mBC), 89 L/h (mCRC) at steady-state [3] |

Steady-State Exposure in Patient Populations

Steady-state pharmacokinetics differ between cancer types, as characterized in clinical studies.

Table 2: Steady-State Pharmacokinetic Parameters in Patients (300 mg twice daily) [3]

| Tumor Type | AUCss (ng•h/mL) | Cmax, ss (ng/mL) | Ctrough, ss (ng/mL) |

|---|---|---|---|

| Metastatic Breast Cancer (mBC) | 5620 (43%) | 747 (45%) | 288 (59%) |

| Metastatic Colorectal Cancer (mCRC) | 3370 (49%) | 405 (45%) | 197 (63%) |

Note: Data presented as geometric mean (%CV).

Experimental Protocols for Key Pharmacokinetic Studies

Phase 1 Study in Hepatic Impairment

Objective: To characterize the single-dose PK and safety of this compound in volunteers with mild, moderate, and severe hepatic impairment compared to matched healthy volunteers [4].

Study Design (NCT03722823):

- Type: Phase 1, open-label, single-dose, parallel-group.

- Participants: Volunteers aged 18-75 years with Child-Pugh (CP) scores of 5-6 (mild; CP-A), 7-9 (moderate; CP-B), or 10-14 (severe; CP-C) were compared to healthy volunteers matched for sex, age (±10 years), and BMI (±20%).

- Intervention: A single oral 300 mg dose of this compound administered after ≥2 hours of fasting.

- PK Sampling: Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

- Bioanalytical Methods: Plasma concentrations of this compound and its metabolite ONT-993 were determined using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) [4].

- Protein Binding Assessment: The fraction unbound (fu) of this compound was determined using an equilibrium dialysis procedure with pre-dose plasma from each volunteer. Samples were fortified with this compound (636 ng/mL) and dialyzed for 5 hours at 37°C. All determinations were performed in quadruplicate [4].

Population Pharmacokinetic (popPK) Modeling

Objective: To characterize the PK and assess sources of PK variability of this compound in healthy volunteers and patients with HER2+ metastatic breast or colorectal cancers [1] [5].

Data Source: The analysis pooled data from seven phase I/II studies: four in healthy participants and three in patients with HER2+ mBC or mCRC.

Modeling Approach:

- Software: Nonlinear mixed-effects modeling (NONMEM).

- Base Model: A two-compartment PK model with linear elimination and first-order absorption preceded by a lag time (Tlag) was developed.

- Inter-individual variability was modeled assuming a log-normal distribution: θki = θk × eηki, where θki is the parameter for the ith subject, θk is the typical population parameter, and ηki is the random effect.

- Covariate Evaluation: Clinically relevant covariates (e.g., age, weight, renal/hepatic function, tumor type) were tested for their impact on model parameters.

- Model Evaluation: The overall model performance was evaluated using prediction-corrected visual predictive checks (pcVPC) and diagnostic plots of observed versus predicted concentrations [1].

Metabolism and Elimination Pathways

This compound is cleared predominantly by hepatic metabolism. The following diagram illustrates its primary routes of biotransformation and elimination, which are critical to understanding its pharmacokinetic behavior and potential drug-drug interactions.

Diagram: Primary metabolic and elimination pathways of this compound.

In vitro metabolism studies in human liver microsomes confirm that this compound is predominantly cleared by CYP2C8, forming the hydroxylated metabolite ONT-993, with a lesser contribution from CYP3A4 [4] [3]. ONT-993 is two- to three-fold less cytotoxic than the parent compound, and based on potency-adjusted exposure, it contributes to less than 10% of the total pharmacological activity; thus, it is not expected to meaningfully contribute to the overall efficacy or safety profile of this compound [4]. Following a single oral 300 mg dose of radiolabeled this compound, the majority of the radioactivity (approximately 86%) was recovered in feces, with 16% of the administered dose identified as unchanged this compound. A minor fraction (4.1%) was recovered in urine, indicating renal excretion is a minor pathway [2] [3].

Impact of Organ Impairment and Special Populations

Hepatic Impairment

The PK of this compound are significantly influenced by liver function, given its extensive hepatic metabolism. A dedicated Phase 1 study provided the following comparative exposure data.

Table 3: this compound Exposure in Hepatic Impairment (Single 300 mg Dose) [4] [3]

| Hepatic Function Group (Child-Pugh Class) | Geometric Mean Ratio (GMR) vs. Normal (AUC0-∞) | Recommended Dose |

|---|---|---|

| Mild Impairment (Class A) | Similar / No clinically relevant increase | 300 mg twice daily |

| Moderate Impairment (Class B) | 1.15-fold increase | 300 mg twice daily |

| Severe Impairment (Class C) | 1.61-fold increase | 200 mg twice daily |

The 1.61-fold increase in exposure observed in severe hepatic impairment supports the dose reduction specified in the prescribing information [4] [3]. The popPK analysis further confirmed that mild hepatic impairment had no clinically meaningful impact on this compound exposure, requiring no dose adjustment [1].

Renal Impairment and Other Covariates

No clinically significant differences in this compound PK were observed in patients with mild to moderate renal impairment (CLcr: 30 to 89 mL/min). The effect of severe renal impairment (CLcr: < 30 mL/min) remains unknown [3]. The popPK analysis concluded that demographic factors such as age, sex, body weight, race (White, Black, Asian), and mild renal impairment did not have a clinically meaningful impact on this compound exposure, thus not warranting any dose adjustment [1] [3].

Drug-Drug Interactions (DDIs)

This compound's metabolism profile and its potential to inhibit certain enzymes and transporters result in a defined drug-drug interaction profile. The following table summarizes key clinical DDI findings.

Table 4: Clinically Significant Drug-Drug Interactions with this compound [3]

| Concomitant Drug (Category) | Effect on this compound Exposure (Ratio & 90% CI) | Effect of this compound on Concomitant Drug (Ratio & 90% CI) | Clinical Recommendation |

|---|---|---|---|

| Itraconazole (Strong CYP3A Inhibitor) | AUC: 1.3 (1.3, 1.4) | Not Assessed | Monitor for adverse reactions. |

| Rifampin (Strong CYP3A/Moderate CYP2C8 Inducer) | AUC: 0.5 (0.4, 0.6) | Not Assessed | Avoid coadministration. |

| Gemfibrozil (Strong CYP2C8 Inhibitor) | AUC: 3.0 (2.7, 3.5) | Not Assessed | Avoid coadministration. |

| Repaglinide (CYP2C8 Substrate) | Not Assessed | AUC: 1.7 (1.5, 1.9) | Increased monitoring of blood glucose. |

| Midazolam (CYP3A Substrate) | Not Assessed | AUC: 5.7 (5.0, 6.5) | Consider dose reduction of sensitive CYP3A substrates. |

| Digoxin (P-gp Substrate) | Not Assessed | AUC: 1.5 (1.3, 1.7) | Monitor digoxin levels. |

| Metformin (MATE1/2-K Substrate) | Not Assessed | AUC: 1.4 (1.2, 1.5) | Monitor for metformin-associated adverse reactions. |

Note: AUC = Area Under the Curve; CI = Confidence Interval.

In vitro studies indicate that this compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It is a reversible inhibitor of CYP2C8 and CYP3A, a time-dependent inhibitor of CYP3A, and an inhibitor of the renal transporters MATE1/MATE2-K and OCT2. Inhibition of OCT2 and MATE1 is responsible for the transient, mild increases in serum creatinine observed in clinical studies, without affecting the actual glomerular filtration rate (GFR) [3].

Conclusion

References

- 1. Population Pharmacokinetic Analysis of this compound in Healthy ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. TUKYSA® (this compound) Clinical Pharmacology [pfizermedical.com]

- 4. The Pharmacokinetics and Safety of this compound in Volunteers ... [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetic Analysis of this compound in ... [link.springer.com]

Comprehensive Technical Guide: Tucatinib Metabolism via CYP2C8 and CYP3A Pathways

Introduction and Overview

Tucatinib (marketed as Tukysa) is a highly selective, reversible tyrosine kinase inhibitor targeting the human epidermal growth factor receptor 2 (HER2), approved for the treatment of HER2-positive advanced unresectable or metastatic breast cancer and RAS wild-type HER2-positive colorectal cancer. [1] [2] As a small molecule therapeutic with significant interindividual variability in pharmacokinetics, understanding its metabolic fate is crucial for optimizing therapeutic outcomes and managing drug-drug interactions in clinical practice. This compound undergoes extensive hepatic metabolism with minimal renal excretion, making cytochrome P450-mediated pathways particularly important for its clearance and disposition. [3] [4]

The metabolic profile of this compound is characterized by predominant oxidative metabolism followed primarily by fecal elimination. In humans, approximately 86% of a radiolabeled this compound dose is recovered in feces, with only 4% excreted in urine, indicating extensive hepatic processing before elimination. [3] Plasma metabolite profiling reveals that approximately 76% of circulating radioactivity represents the parent drug, with the remaining 24% consisting of various oxidative metabolites, suggesting that while metabolism is extensive, the parent compound remains the predominant circulating species. [4] This comprehensive review examines the enzymatic pathways, experimental evidence, quantitative relationships, and clinical implications of this compound metabolism with particular emphasis on the roles of CYP2C8 and CYP3A enzymes.

Metabolic Pathways of this compound

Primary Metabolic Routes and Key Metabolites

This compound metabolism is primarily mediated by hepatic cytochrome P450 enzymes, with CYP2C8 and CYP3A4/5 representing the major pathways for its biotransformation and clearance:

CYP2C8-mediated metabolism: CYP2C8 is responsible for approximately 75% of this compound clearance, serving as the dominant metabolic pathway. [5] This enzyme exclusively catalyzes the stereoselective aliphatic hydroxylation of the gem-dimethyl moiety to form the primary metabolite M1 (also designated ONT-993). [3] [4] The reaction demonstrates notable enantioselectivity, producing specific stereoisomers in characteristic ratios observed consistently across human and preclinical studies.

CYP3A4/5-mediated metabolism: The CYP3A subfamily contributes to approximately 10% of this compound clearance, representing a secondary but still significant metabolic pathway. [5] Unlike CYP2C8, CYP3A enzymes catalyze the formation of multiple oxidative metabolites through different chemical modifications of the this compound structure, resulting in a diverse metabolite profile beyond the M1 metabolite.

Non-CYP metabolism: A minor fraction of this compound metabolism occurs through the cytosolic enzyme aldehyde oxidase, which contributes to the formation of metabolites distinct from those generated by CYP-mediated oxidation. [3] This pathway represents a comparatively small portion of overall clearance but provides an alternative metabolic route when CYP pathways are compromised.

The following diagram illustrates the primary metabolic pathways and elimination routes of this compound:

Figure 1: Primary metabolic pathways and elimination routes of this compound, showing the major roles of CYP2C8 and CYP3A enzymes. Approximately 86% of a radiolabeled dose is excreted in feces, with only 4% recovered in urine. [3] [5] [4]

Quantitative Contribution of Metabolic Pathways

Table 1: Quantitative Contribution of Enzymatic Pathways to this compound Clearance

| Metabolic Pathway | % Contribution to Clearance | Key Metabolites Formed | Reaction Characteristics |

|---|---|---|---|

| CYP2C8 | 75% | M1 (ONT-993) | Stereoselective aliphatic hydroxylation of gem-dimethyl moiety |

| CYP3A4/5 | 10% | Multiple oxidative metabolites | Various oxidation sites |

| Aldehyde Oxidase | Minor | Distinct oxidative metabolites | Non-CYP oxidation |

| Renal Excretion | 4% | Parent drug | Minimal unchanged drug in urine |

| Fecal Excretion | 86% | Parent drug and metabolites | Extensive metabolism prior to elimination |

Experimental Evidence and Methodologies

Key Experimental Approaches

The characterization of this compound metabolism has employed multiple complementary experimental techniques across in vitro, in vivo, and clinical settings to comprehensively elucidate its metabolic fate:

Human liver microsome (HLM) studies: Investigations using liver microsomes from 21 human donors (11 male, 10 female) have demonstrated a 14.3-fold interindividual variation in this compound metabolic clearance, ranging from 2.01 to 28.9 μL/min/mg protein. [6] These studies measured this compound depletion kinetics and correlated clearance rates with both CYP2C8 and CYP3A enzyme activities and protein concentrations, establishing significant correlations for both pathways (r = 0.781-0.907). [6]

Reaction phenotyping: Enzyme-specific chemical inhibitors and recombinant CYP enzymes have been utilized to quantify relative contributions of individual CYP isoforms. These studies confirmed CYP2C8 as the exclusive enzyme responsible for M1 formation, while CYP3A4/5 and aldehyde oxidase generated the remaining metabolites. [3] [4] The gem-dimethyl hydroxylation reaction exhibited notable stereoselectivity, with consistent enantiomeric ratios observed across species.

Radiolabeled ADME study: A phase I clinical trial using [¹⁴C]this compound provided comprehensive disposition data in humans, quantifying the mass balance, excretion routes, and metabolite profiling in plasma, urine, and feces. [3] This study established that the majority of the administered dose (86%) was excreted in feces, with only 4% recovered in urine, confirming extensive hepatic metabolism as the primary clearance mechanism.

Proteomic quantification: Absolute protein concentrations of CYP2C8, CYP3A4, and CYP3A5 were measured in human liver microsomes using quantitative targeted absolute proteomics, providing robust correlation between enzyme abundance and metabolic clearance rates. [6] These data are available via ProteomeXchange with identifier PXD057282.

The workflow for experimental characterization of this compound metabolism is summarized below:

Figure 2: Integrated experimental approaches used to characterize this compound metabolism, combining in vitro techniques with clinical studies to establish comprehensive metabolic profiles. [6] [3] [5]

Quantitative Proteomics and Metabolic Correlations

Advanced proteomic approaches have provided quantitative insights into the relationship between CYP enzyme abundance and this compound clearance:

- CYP2C8 protein concentrations showed strong correlation with this compound clearance rates (r = 0.907), establishing this enzyme as a key determinant of metabolic variability. [6]

- CYP3A4 and CYP3A5 protein levels also demonstrated significant correlations with clearance (r = 0.882 and r = 0.904 respectively), confirming their contributory role in this compound metabolism. [6]

- Multiple linear regression modeling identified both CYP2C8 and CYP3A activities as statistically significant predictors of apparent this compound clearance in human liver microsomes, creating a framework for predicting interindividual variability. [6]

Table 2: Correlation Between CYP Enzyme Activities/Protein Levels and this compound Clearance in Human Liver Microsomes

| Enzyme Parameter | Correlation Coefficient (r) with this compound Clearance | Statistical Significance | Experimental Method |

|---|---|---|---|

| CYP2C8 Activity (amodiaquine N-deethylation) | 0.781 | p < 0.001 | LC-MS/MS analysis |

| CYP3A Activity (midazolam 1'-hydroxylation) | 0.904 | p < 0.001 | LC-MS/MS analysis |

| CYP2C8 Protein | 0.907 | p < 0.001 | Quantitative targeted absolute proteomics |

| CYP3A4 Protein | 0.882 | p < 0.001 | Quantitative targeted absolute proteomics |

| CYP3A5 Protein | 0.904 | p < 0.001 | Quantitative targeted absolute proteomics |

Clinical Implications and Drug Development Considerations

Pharmacokinetic Variability and Dosing Implications

The metabolic profile of this compound has several important clinical consequences that influence its therapeutic use:

Interindividual variability: The observed 14.3-fold variation in this compound metabolic clearance in human liver microsomes translates to significant pharmacokinetic variability in clinical populations. [6] Population pharmacokinetic analyses have identified tumor type as a significant covariate, with steady-state exposure (AUC) increased 1.2-fold in HER2+ metastatic colorectal cancer and 2.1-fold in HER2+ metastatic breast cancer compared to healthy participants. [5]

Dosing recommendations: Despite observed variability, the current 300 mg twice daily dosing regimen does not require adjustment for most patient factors, including mild renal or hepatic impairment. [5] [7] However, severe hepatic impairment (Child-Pugh C) necessitates dose reduction to 200 mg twice daily, reflecting the primacy of hepatic metabolism in this compound clearance. [7]

Drug-drug interactions: As both a substrate and inhibitor of CYP enzymes, this compound presents complex interaction potential:

- As a victim drug, this compound exposure increases with strong CYP2C8 inhibitors, requiring dose reduction to 100 mg twice daily during coadministration. [7]

- As a perpetrator, this compound inhibits CYP3A and CYP2C8, potentially increasing exposure to sensitive substrates of these enzymes. [8] [7]

- Strong CYP3A or moderate CYP2C8 inducers decrease this compound plasma concentrations, potentially reducing efficacy. [7]

Predictive Modeling and Pharmacogenomics

Advanced modeling approaches have been developed to predict and manage this compound metabolic interactions:

Physiologically-based pharmacokinetic (PBPK) models have been created and validated to simulate this compound concentrations after single and multiple dosing, enabling prediction of DDI risk as both perpetrator and victim. [8] These models successfully recovered clinically observed interactions with itraconazole (CYP3A4 inhibitor), rifampin (CYP3A4 inducer), and gemfibrozil (CYP2C8 inhibitor).

Novel sensitive probe substrate and moderate inhibitor models were specifically developed for CYP2C8 to comprehensively predict interaction potential, simulating population geometric mean AUC ratios of this compound with moderate CYP2C8 inhibitors ranging from 1.98- to 3.08-fold. [8]

Pharmacogenomic considerations: While genetic polymorphisms in CYP2C8 and CYP3A5 may contribute to the observed interindividual variability, current evidence does not support routine pharmacogenetic testing prior to this compound initiation. However, the strong correlations between enzyme protein concentrations and clearance suggest that functional phenotyping approaches could potentially inform personalized dosing strategies in future applications.

Conclusion

This compound metabolism is characterized by dominant CYP2C8-mediated clearance (75%) with significant contribution from CYP3A enzymes (10%), resulting in extensive hepatic metabolism and predominantly fecal elimination. The stereoselective formation of the M1 metabolite via CYP2C8 represents a unique metabolic pathway that contributes substantially to the observed 14.3-fold interindividual variability in metabolic clearance. Comprehensive experimental approaches—including human liver microsome studies, reaction phenotyping, radiolabeled ADME investigations, and quantitative proteomics—have provided robust characterization of these metabolic pathways.

References

- 1. : uses, dosing, warnings, adverse events, interactions this compound [oncologynewscentral.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Elimination of this compound , a small molecule kinase inhibitor of HER2, is... [link.springer.com]

- 4. Elimination of this compound, a small molecule kinase inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetic Analysis of this compound in ... [link.springer.com]

- 6. Impact of variation in CYP3A and CYP2C8 on this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Tukysa ( this compound ) dosing, indications, interactions, adverse effects... [reference.medscape.com]

- 8. Creation of Novel Sensitive Probe Substrate and Moderate ... [pubmed.ncbi.nlm.nih.gov]

Tucatinib molecular targets and signaling pathways

Mechanism of Action & Synergy in Combination

Tucatinib's mechanism extends beyond simple kinase inhibition, especially when combined with other anti-HER2 agents.

Diagram illustrating this compound's primary mechanism and synergistic effect with Trastuzumab and T-DM1. This compound inhibits HER2 kinase activity while combination increases HER2 internalization, enhancing T-DM1 cytotoxicity [1].

Preclinical studies reveal a key synergistic mechanism: this compound increases the amount of inactive HER2 receptors at the cell surface. This occurs because this compound inhibits HER2 ubiquitination, which slows receptor internalization and degradation. The resulting accumulation of inactive HER2 provides more binding sites for trastuzumab and antibody-drug conjugates like T-DM1, leading to increased internalization of the ADC and greater delivery of the cytotoxic payload (DM1) inside the cancer cell [1].

Key Experimental Evidence & Protocols

The following table summarizes quantitative data from pivotal clinical and preclinical studies, highlighting the drug's efficacy.

| Study / Model | Key Efficacy Findings | Clinical Context |

|---|

| HER2CLIMB (Phase II RCT) [2] [3] [4] | • PFS: 7.8 mo vs 5.6 mo (placebo) • OS: 21.9 mo vs 17.4 mo (placebo) • ORR in Brain Mets: 47% vs 20% (placebo) | HER2+ MBC, post-trastuzumab/pertuzumab/T-DM1; included patients with active brain metastases. | | SGNTUC-019 (Phase II Basket) [5] [6] | • cORR: 41.9% • Median PFS: 9.5 mo • Median OS: 20.1 mo (primary); 32.7 mo (final) | Heavily pretreated HER2-mutated (non-amplified) MBC; chemotherapy-free regimen with trastuzumab. | | Preclinical (T-DM1 combo) [1] | Enhanced antitumor activity & synergy in T-DM1-resistant PDX models. | Demonstrated mechanistic synergy and supported clinical trials of the combination. |

Detailed Experimental Methodologies

Key in vitro protocols from foundational preclinical studies are detailed below [1].

Cytotoxicity & Drug Synergy Assays

- Purpose: To evaluate the cytotoxic effect of this compound and T-DM1 alone and in combination, and to assess synergy.

- Methodology: Cells were seeded in 384-well plates and dosed with a matrix of 2-fold increasing concentrations of this compound (0.01–25,000 nmol/L) and 3-fold increasing concentrations of T-DM1 (0.01–25,000 ng/mL).

- Viability Readout: Cell viability was measured after 96 hours using the CellTiter-Glo (CTG) Luminescent Cell Viability Assay.

- Data Analysis: IC₅₀ and Eₘₐₓ values were generated from dose-response curves. Synergy was analyzed relative to the Highest Single Agent (HSA) additivity model.

Quantitative Flow Cytometry (QFACS) for HER2 Surface Density

- Purpose: To quantify changes in HER2 receptor levels on the cell surface after this compound treatment.

- Methodology: Cells were harvested, stained with an anti-HER2 antibody and a viability dye (Zombie Aqua), then fixed.

- Quantification: HER2 receptor copy number per cell was quantified using a QIFIKIT, with analysis by flow cytometry.

Ubiquitin Immunoprecipitation (IP) Assays

- Purpose: To determine the effect of this compound on HER2 ubiquitination.

- Cell Model: SK-BR-3 and BT-474 cells stably expressing HA-tagged ubiquitin.

- Treatment: Cells were treated with this compound, lapatinib, or neratinib (100 nmol/L) for 24 hours. A proteasome inhibitor (MG132) was added 6 hours before harvest.

- IP and Detection: Ubiquitinated proteins were immunoprecipitated from cell lysates using an anti-HA antibody. The eluate was probed for HER2 using the Wes automated immunoassay system.

Clinical Translation & Future Directions

The strong preclinical rationale for this compound's selectivity and combinatorial potential has been successfully translated into clinical practice and continues to inform research.

- Approved Indications: Based on the HER2CLIMB trial, this compound is approved in multiple regions for advanced HER2-positive breast cancer in combination with trastuzumab and capecitabine, specifically for patients who have received prior anti-HER2 therapies [2] [3] [4].

- Expanding Indications: The SGNTUC-019 trial demonstrates significant activity in HER2-mutated, non-amplified metastatic breast cancer, a population with no other approved HER2-targeted therapies [5] [6].

- Novel Combinations: Preclinical synergy with T-DM1 supports ongoing clinical investigation of this combination to overcome resistance [1]. Future directions also include exploring rational drug target combinations informed by network biology and protein-protein interaction analysis to counter resistance mechanisms [7].

References

- 1. HER2-Selective and Reversible Tyrosine Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Review - this compound (Tukysa) - NCBI - NIH [ncbi.nlm.nih.gov]

- 3. This compound (Tukysa) for Metastatic Breast Cancer Treatment [komen.org]

- 4. A New Treatment Option for HER2-Positive Breast Cancer | The AACR [aacr.org]

- 5. This compound and trastuzumab in HER2-mutated metastatic ... [nature.com]

- 6. combo shows lasting benefit in HER2+ MBC this compound [dailyreporter.esmo.org]

- 7. Discovering anticancer drug target combinations via network ... [pmc.ncbi.nlm.nih.gov]

Summary of Tucatinib Protein Binding & Volume of Distribution

| Parameter | Summary of Findings | Key Source Details |

|---|---|---|

| Protein Binding | 97.1% bound to human plasma proteins [1]. The binding occurs at clinically relevant concentrations [2]. | Method: Information comes from the official prescribing information and drug monograph [2] [1]. |

| Volume of Distribution | Large volume, signifying extensive tissue distribution. Reported values include 1670 L [2], 903 L (in mBC), and 829 L (in mCRC) [1]. | Method: Values were determined through population pharmacokinetic modeling of data from clinical studies in healthy subjects and patients with metastatic breast cancer (mBC) or metastatic colorectal cancer (mCRC) [1] [3]. |

Experimental & Methodological Details

The quantitative data for these parameters were derived from robust clinical and analytical methods.

Protein Binding Methodology: The fraction of unbound tucatinib was determined using a validated equilibrium dialysis procedure [4]. Key experimental steps included:

- Apparatus: A high-throughput dialysis apparatus (HTD96b) with hydrated dialysis membrane strips with a molecular weight cut-off of 6–8 kDa [4].

- Sample Preparation: Pre-dose plasma samples from volunteers were fortified with this compound to a concentration of 636 ng/mL [4].

- Dialysis: Samples were dialyzed for 5 hours at 37°C under 5% CO₂ in saturated humidity. Determinations were performed in quadruplicate to ensure reliability [4].

Volume of Distribution Methodology: The volume of distribution is not measured directly but is estimated using a population pharmacokinetic (popPK) modeling approach [3].

- Model Structure: A two-compartment model with linear elimination and first-order absorption best described this compound's pharmacokinetic profile [3].

- Data Source: The model was built using rich data from four studies in healthy participants and three studies in patients with HER2-positive metastatic breast or colorectal cancer [3].

- Analysis: A nonlinear mixed-effects modeling approach was used to estimate the typical population value for the apparent volume of distribution and to quantify inter-individual variability [3].

Pharmacokinetic Context & Implications

The protein binding and volume of distribution are fundamental to understanding this compound's overall behavior in the body.

Relationship between this compound's protein binding, distribution, and clearance.

- High Protein Binding: With 97.1% of the drug bound to plasma proteins, only a small fraction (about 2.9%) is "free" and biologically active [2] [1]. This high binding contributes to a long elimination half-life and limits dialysis removal in case of overdose.

- Large Volume of Distribution: A volume of distribution much greater than total body water volume indicates that this compound readily distributes from the plasma into the tissues [2]. This is consistent with evidence that this compound effectively penetrates the blood-brain barrier, with concentrations in the cerebrospinal fluid comparable to unbound plasma concentrations, which is crucial for treating brain metastases [1].

- Clearance Route: this compound is cleared primarily by hepatic metabolism, predominantly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A [2] [1] [5]. This is followed by biliary excretion, with about 86% of a dose recovered in feces and only 4.1% in urine [2] [1].

References

- 1. TUKYSA® (this compound) Clinical Pharmacology [pfizermedical.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Population Pharmacokinetic Analysis of this compound in ... [link.springer.com]

- 4. The Pharmacokinetics and Safety of this compound in Volunteers ... [pmc.ncbi.nlm.nih.gov]

- 5. Impact of variation in CYP3A and CYP2C8 on this compound ... [sciencedirect.com]

Comprehensive Bioanalytical Methods for Tucatinib Quantification Using LC-MS/MS: Application Notes and Protocols

Then, I will now begin writing the main body of the article.

Introduction and Background

Tucatinib is a potent and highly selective oral tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2), which has demonstrated significant clinical benefits for patients with HER2-positive metastatic breast cancer, including those with active brain metastases. The clinical importance of this compound stems from its unique ability to selectively inhibit HER2 with minimal off-target effects on epidermal growth factor receptor (EGFR), potentially resulting in reduced incidence of adverse effects such as diarrhea and rash commonly associated with broader-spectrum TKIs [1]. Recent combinatorial approaches have shown that this compound significantly enhances the antitumor activity of other HER2-targeted agents like T-DM1 (trastuzumab emtansine) through a novel mechanism involving increased HER2 internalization and catabolism [1]. The bioanalytical challenge in quantifying this compound concentrations in biological matrices requires sophisticated liquid chromatography tandem mass spectrometry (LC-MS/MS) methods to support pharmacokinetic studies, therapeutic drug monitoring, and clinical development programs.

The development and validation of robust bioanalytical methods for this compound are essential for understanding its pharmacokinetic properties, metabolic fate, and exposure-response relationships in various patient populations. As a Biopharmaceutical Classification System (BCS) Class II drug with high permeability but pH-dependent solubility, this compound presents particular analytical challenges that necessitate sensitive and specific quantification methods [2]. Furthermore, the observation of transient serum creatinine elevations in clinical trials without actual renal impairment highlighted the need for precise bioanalytical methods to distinguish true renal effects from transporter-mediated interactions [3]. This article provides comprehensive application notes and detailed protocols for the bioanalysis of this compound using LC-MS/MS, incorporating validated methods from recent research and addressing the practical requirements of scientists engaged in oncology drug development.

Validated LC-MS/MS Method for this compound Quantification in Rat Plasma

Instrumentation and Analytical Conditions

The core methodology for quantifying this compound in biological matrices employs a sophisticated LC-MS/MS system with optimized parameters for sensitivity and selectivity. The system typically consists of a Waters Acquity UPLC system coupled with a Waters XEVO TQ mass spectrometer equipped with a Z-spray ionization source [2]. For chromatographic separation, a Kinetex C18 column provides efficient retention and resolution of this compound from potentially interfering matrix components. The mobile phase system utilizes a binary gradient approach with mobile phase A consisting of 0.1% formic acid in ultrapure water and mobile phase B comprising a 50:50 (v/v) mixture of acetonitrile and methanol, both containing 0.1% formic acid [2]. This optimized chromatographic condition achieves rapid separation of this compound with a total run time of only 1.5 minutes, enabling high-throughput analysis essential for processing large numbers of pharmacokinetic samples.

The mass spectrometric detection employs positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to ensure selective detection of this compound and the internal standard (Imatinib). The ionization source parameters are carefully optimized with nitrogen as both the cone gas (flow rate: 50 L/hour) and desolvation gas (flow rate: 800 L/hour) to achieve efficient desolvation and ionization while minimizing source contamination [2]. The MRM transitions are specifically tuned for this compound and the internal standard to maximize sensitivity and selectivity, with the instrument operated in positive ion mode. This configuration has demonstrated excellent performance characteristics, achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL, which provides adequate sensitivity for characterizing the pharmacokinetic profile of this compound across a wide range of doses [2].

Sample Preparation and Extraction

The sample preparation methodology employs a protein precipitation technique that provides efficient extraction of this compound from rat plasma while maintaining simplicity and reproducibility. The protocol begins with thawing frozen plasma samples at room temperature, followed by aliquoting 100 μL of plasma into clean tubes [2]. To this aliquot, 200 μL of acetonitrile (containing the internal standard Imatinib at a concentration of 500 ng/mL) is added in a 2:1 ratio of organic solvent to plasma [2]. The mixture is vigorously vortexed to ensure complete protein precipitation and drug extraction, then centrifuged to pellet the precipitated proteins. The supernatant containing the extracted analytes is transferred to autosampler vials for LC-MS/MS analysis.

This streamlined sample preparation approach offers several advantages for high-throughput bioanalysis, including minimal processing steps, compatibility with small sample volumes, and excellent recovery efficiency. The protein precipitation method effectively removes interfering plasma components while maintaining the stability and integrity of this compound throughout the process. The use of a stable isotope-labeled internal standard would be ideal for compensating for any variability in extraction efficiency or matrix effects; however, the validated method utilizes Imatinib as the IS, which has demonstrated satisfactory performance for the quantification of this compound [2]. The entire sample preparation process is designed to be robust and easily transferable between laboratories, supporting the method's application in multi-site clinical trials and collaborative research studies.

Method Validation and Performance Characteristics

Linearity, Precision, and Accuracy

The LC-MS/MS method for this compound quantification has been rigorously validated according to FDA guidelines, demonstrating excellent performance characteristics across all validation parameters. The method exhibits outstanding linearity over a broad concentration range from 0.05 to 1000 ng/mL, with a coefficient of determination (r²) greater than 0.9997 for the standard curve [2]. This wide dynamic range accommodates the varying plasma concentrations encountered in preclinical and clinical studies without requiring sample dilution. The precision and accuracy of the method were evaluated both within-day (intra-assay) and between-day (inter-assay) using quality control (QC) samples at multiple concentration levels. The results confirmed that the method meets all regulatory criteria for bioanalytical method validation, with both precision and accuracy values within the accepted limits of ±15% (±20% for the LLOQ) [2].

Table 1: Validation Parameters for this compound LC-MS/MS Method

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear Range | 0.05-1000 ng/mL | - |

| Coefficient of Determination (r²) | >0.9997 | ≥0.99 |

| LLOQ | 0.05 ng/mL | - |

| Intra-day Precision (%CV) | <15% | ≤15% |

| Inter-day Precision (%CV) | <15% | ≤15% |

| Intra-day Accuracy (%) | 85-115% | 85-115% |

| Inter-day Accuracy (%) | 85-115% | 85-115% |

Stability and Recovery

Comprehensive stability studies were conducted to ensure the reliability of this compound measurements under various storage and handling conditions. The bench-top stability of this compound in plasma was evaluated at room temperature, demonstrating the compound's integrity during typical sample processing periods. Auto-sampler stability assessments confirmed that processed samples remained stable under the analysis conditions, while freeze-thaw stability studies evaluated the compound's resilience to multiple freezing and thawing cycles that might occur during long-term studies [2]. Additionally, long-term stability experiments determined the optimal storage conditions and duration for plasma samples, with validation data supporting storage at -80°C for extended periods without significant degradation [2].

The extraction recovery of this compound from rat plasma was consistently high using the protein precipitation method, ensuring efficient and reproducible analyte detection. Although the specific recovery percentages for this compound were not provided in the search results, similar bioanalytical methods for other compounds using protein precipitation typically demonstrate recovery rates exceeding 85% [4]. The matrix effect evaluation confirmed that ion suppression or enhancement was minimal and adequately controlled through the use of an appropriate internal standard. The validated method incorporates Imatinib as the internal standard, which effectively compensates for any variability in extraction efficiency or matrix effects across different plasma samples [2]. The combination of excellent stability profiles, efficient recovery, and controlled matrix effects makes this method highly reliable for the accurate quantification of this compound in complex biological matrices.

Experimental Protocols

Sample Preparation Protocol

The sample preparation for this compound quantification from plasma matrices follows a standardized protein precipitation protocol that can be efficiently implemented in any bioanalytical laboratory. The step-by-step procedure is as follows:

Sample Thawing and Aliquoting: Remove plasma samples from frozen storage (-80°C) and thaw at room temperature. Gently mix the thawed samples to ensure homogeneity. Precisely aliquot 100 μL of plasma into appropriately labeled microcentrifuge tubes.

Internal Standard Addition: Add 50 μL of internal standard working solution (Imatinib at 500 ng/mL in acetonitrile) to each plasma aliquot. For calibration standards and quality control samples, prepare separate aliquots with corresponding this compound working solutions.

Protein Precipitation: Add 200 μL of ice-cold acetonitrile to each sample tube (achieving a 2:1 organic to plasma ratio). Vortex mix vigorously for at least 3 minutes to ensure complete protein precipitation and efficient drug extraction.

Centrifugation and Collection: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Carefully transfer the clear supernatant to clean tubes or autosampler vials, taking care not to disturb the protein pellet.

Analysis: Inject an appropriate volume (typically 5-20 μL) of the processed sample into the LC-MS/MS system for analysis [2].

This protocol emphasizes critical considerations for optimal performance: maintaining consistent sample temperatures throughout processing, using high-purity solvents to minimize interference, and ensuring precise timing for reproducible results. The straightforward protocol enables efficient processing of large sample batches, making it ideal for high-throughput pharmacokinetic studies.

Preparation of Calibration Standards and Quality Control Samples

The establishment of a reliable calibration curve is fundamental for accurate this compound quantification. The protocol for preparing calibration standards and QC samples is as follows:

Stock Solution Preparation: Prepare a primary stock solution of this compound at 1 mg/mL in dimethyl sulfoxide (DMSO). Serially dilute this stock solution with a mixture of 80% water and 20% acetonitrile to create working solutions covering the concentration range from 1 to 20,000 ng/mL.

Calibration Curve Standards: Spike drug-free rat plasma with appropriate working solutions to create a nine-point calibration curve with concentrations of 0.05, 0.10, 0.50, 2.50, 10.00, 100.00, 400.00, 800.00, and 1000.00 ng/mL [2].

Quality Control Samples: Prepare QC samples independently at four concentration levels: LLOQ QC (0.05 ng/mL), low QC (0.15 ng/mL), mid QC (375 ng/mL), and high QC (750 ng/mL) [2]. These QC samples serve as benchmarks for method performance during sample analysis.

Storage: Aliquot and store all calibration standards and QC samples at -80°C until analysis to maintain stability. Avoid repeated freeze-thaw cycles by preparing sufficient aliquots for single use.

The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The curve should demonstrate linearity with a coefficient of determination (r²) exceeding 0.9997 [2]. Including QC samples in each analytical batch at low, medium, and high concentrations ensures ongoing method performance and data reliability.

Cross-Validation and Multi-Laboratory Applications

The clinical development of this compound involved multiple research laboratories employing slightly different bioanalytical methods, necessitating a robust cross-validation approach to ensure data comparability. A five-way cross-validation procedure was successfully implemented where bioanalysis performed by one laboratory using a specific method served as the 'base' against which the other four methods were validated [5]. This innovative approach provided a practical alternative to multiple head-to-head comparisons between individual methods, significantly reducing the validation burden while maintaining data integrity across the clinical development program.

This cross-validation strategy enabled the combination of pharmacokinetic data from twelve clinical trials conducted across different sites and analytical platforms, facilitating a comprehensive population pharmacokinetic analysis [5]. The successful implementation of this approach highlights the importance of method harmonization in multi-site clinical development programs and offers a valuable template for other drug development programs facing similar challenges. The cross-validation process confirmed that this compound concentration data generated by different laboratories using various LC-MS/MS methods were comparable, thus ensuring the reliability of pooled pharmacokinetic analyses that informed clinical dosing regimens and labeling information.

Table 2: Clinical Bioanalysis of this compound - Methodological Considerations

| Aspect | Approach | Outcome |

|---|---|---|

| Multi-site Analysis | Five different LC-MS/MS methods across three laboratories | Successful integration of data from 12 clinical trials |

| Cross-validation | Base method comparison approach | Avoided need for multiple head-to-head comparisons |

| Data Integration | Combined data from multiple methods | Enabled robust population pharmacokinetic analysis |

| Regulatory Compliance | Adherence to FDA guidelines for bioanalytical method validation | Accepted data for regulatory submissions |

Clinical Applications and Pharmacokinetic Insights

The validated LC-MS/MS methods for this compound quantification have enabled critical insights into its clinical pharmacokinetics and metabolic fate. Metabolism studies have revealed that this compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2C8 and CYP3A4 identified as the major isoforms responsible for its clearance [6]. In vitro studies using human liver microsomes from 21 donors demonstrated a 14.3-fold interindividual variation in this compound apparent clearance, ranging from 2.01 to 28.9 μL/min/mg, highlighting the substantial variability in metabolic capacity across individuals [6]. This variability in CYP2C8 and CYP3A4 activities and protein expression significantly influences this compound clearance, potentially affecting drug exposure and therapeutic outcomes in diverse patient populations.

A particularly interesting application of this compound bioanalysis has been the investigation of its effect on renal transporters and serum creatinine levels. Clinical observations revealed that this compound causes modest, reversible elevations in serum creatinine without actual renal impairment [3]. Detailed in vitro and clinical studies demonstrated that this compound inhibits organic cation transporter 2 (OCT2) and multidrug and toxin extrusion proteins (MATE1 and MATE2-K), which are responsible for the renal tubular secretion of creatinine [3]. The IC50 values for this compound inhibition of these transporters were determined to be 14.7 μM for OCT2-mediated metformin transport, 0.340 μM for MATE1, and 0.135 μM for MATE2-K [3]. These findings underscore the importance of accurate bioanalytical methods in distinguishing true renal toxicity from transporter-mediated interactions that benignly affect clinical biomarkers.

Conclusion

The comprehensive LC-MS/MS methods presented in this article provide robust and validated approaches for the quantification of this compound in biological matrices, supporting various aspects of drug development from preclinical studies to clinical therapeutic drug monitoring. The detailed protocols and application notes offer practical guidance for researchers implementing these methods in their laboratories. The high sensitivity (LLOQ of 0.05 ng/mL), wide linear range (0.05-1000 ng/mL), and rapid analysis time (1.5 minutes per sample) make these methods ideally suited for high-throughput pharmacokinetic studies [2]. The successful application of a multi-laboratory cross-validation approach further demonstrates the robustness and transferability of these bioanalytical methods [5].

As the clinical development of this compound continues to expand into new indications and combination regimens, these validated LC-MS/MS methods will play an increasingly important role in understanding the drug's pharmacokinetic-pharmacodynamic relationships, assessing potential drug-drug interactions, and optimizing dosing strategies for diverse patient populations. The integration of bioanalytical data with clinical outcomes will further refine this compound therapy, potentially paving the way for personalized treatment approaches based on individual metabolic characteristics and exposure-response relationships.

Experimental Workflows and Signaling Pathways

Figure 1: Experimental Workflow for this compound Bioanalysis Using LC-MS/MS - This diagram illustrates the comprehensive sample preparation, instrumental analysis, and data processing steps involved in the quantitative determination of this compound in biological matrices.

Figure 2: Mechanism of Synergistic Action Between this compound and T-DM1 - This diagram illustrates the molecular mechanism by which this compound enhances the antitumor activity of T-DM1 through increased HER2 internalization and catabolism, resulting in synergistic cytotoxicity against HER2-positive cancer cells [1].

References

- 1. HER2-Selective and Reversible Tyrosine Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for ... [japsonline.com]

- 3. This compound Inhibits Renal Transporters OCT2 and MATE ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC – MS / MS for quantitative... method [nature.com]

- 5. Bioanalysis of this compound and metabolite, and a five-way ... [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of variation in CYP3A and CYP2C8 on this compound ... [sciencedirect.com]

tucatinib combination therapy protocols with trastuzumab capecitabine

Clinical Application and Significance

The tucatinib-based triplet regimen is approved for the treatment of HER2-positive locally advanced or metastatic breast cancer in adults after two or more prior anti-HER2 therapies [1] [2]. This indication is supported by robust clinical evidence demonstrating significant benefits in both systemic and intracranial disease control.

- Target Audience: This information is intended for researchers, scientists, and clinical development professionals involved in oncology drug development and the design of treatment protocols for HER2-positive breast cancer.

- Mechanism of Action: The regimen employs a multi-targeted approach. This compound is an oral, highly selective tyrosine kinase inhibitor (TKI) that blocks the HER2 receptor [2]. Trastuzumab is a monoclonal antibody that binds to the extracellular domain of HER2, and Capecitabine is an oral chemotherapy prodrug that is converted to 5-fluorouracil, causing DNA and RNA damage in rapidly dividing cells [3]. The combination of this compound and trastuzumab provides a potent dual HER2 blockade.

The diagram below illustrates the synergistic mechanism of action of this combination therapy:

Summary of Clinical Efficacy Data

The efficacy of this regimen is grounded in the pivotal HER2CLIMB phase 3 randomized controlled trial and subsequent real-world studies [4] [5] [6].

Table 1: Key Efficacy Outcomes from the HER2CLIMB Trial

| Efficacy Endpoint | This compound Combination (N=410) | Placebo Combination (N=202) | Hazard Ratio (HR) / p-value |

|---|---|---|---|

| Primary Endpoints | |||

| 1-Year PFS (Overall) | 33.1% | 12.3% | HR 0.54; p<0.001 [4] |

| Median PFS (Overall) | 7.8 months | 5.6 months | [4] |

| 2-Year Overall Survival | 44.9% | 26.6% | HR 0.66; p=0.005 [4] |

| Median OS (Overall) | 21.9 months | 17.4 months | [4] |

| Key Subgroup: Patients with Brain Metastases (N=291) | |||

| 1-Year PFS (BM subgroup) | 24.9% | 0% | HR 0.48; p<0.001 [4] |

| Median PFS (BM subgroup) | 7.6 months | 5.4 months | [6] |

| Median OS (BM subgroup) | 21.6 months | 12.5 months | [6] |

| Intracranial Efficacy (Measurable Brain Mets) | |||

| Confirmed Intracranial Objective Response Rate (ORR-IC) | 47.3% | 20.0% | [6] |

| Median Duration of Intracranial Response | 8.6 months | 3.0 months | [6] |

| Risk reduction for new brain lesions as first progression | 45.1% | - | HR 0.55 [6] |

Table 2: Real-World Effectiveness Outcomes (Post-Approval Data)

| Outcome Measure | Overall Population (N=89) | Subgroup: Post T-DXd Treatment (n=30) |

|---|---|---|

| Real-World Time to Treatment Discontinuation (rwTTD) | 5.9 months | 6.4 months [5] |

| Real-World Time to Next Treatment (rwTTNT)* | 8.4 months | 6.4 months [5] |

| Real-World Overall Survival (rwOS) | 24.9 months | 12.6 months [5] |

| 12-Month Treatment Persistence | 43.9% | 33.3% [5] |

*A proxy for real-world progression-free survival.

Detailed Treatment Protocol

This section outlines the standardized treatment regimen as established in the HER2CLIMB trial and clinical practice guidelines [3] [4] [2].

Table 3: Dosing and Administration Schedule

| Drug | Mechanism | Recommended Dose & Route | Administration Schedule (21-Day Cycle) |

|---|---|---|---|

| This compound | Selective HER2 TKI | 300 mg, orally, twice daily [3] [4] | Days 1-21 (continuously) |

| Capecitabine | Oral Chemotherapy Prodrug | 1000 mg/m², orally, twice daily [3] [4] | Days 1-14 (followed by a 7-day rest) |

| Trastuzumab | HER2 Monoclonal Antibody | 8 mg/kg (loading), then 6 mg/kg IV every 3 weeks; or 600 mg SC every 3 weeks [3] [2] | Day 1 of each cycle |

Treatment Cycle Workflow: The standard workflow for a single 21-day treatment cycle is as follows. Treatment continues until disease progression or unacceptable toxicity.

Safety and Monitoring Protocol

The safety profile of the this compound combination is manageable with proactive monitoring and intervention. The most common adverse events (AEs) are compared in the table below.

Table 4: Common Adverse Events and Management Strategies

| Adverse Event | Incidence (this compound vs. Placebo) | Grade 3+ Incidence | Proactive Management & Dose Modification |

|---|---|---|---|

| Diarrhea | Very Common (>60%) [2] | ~12-13% vs. 9% [4] | Prophylaxis: Consider antidiarrheals. Management: At first sign, initiate loperamide; ensure hydration; interrupt this compound for Grade 3+, resume at same or reduced dose upon recovery [4]. |

| Palmar-Plantar Erythrodysesthesia (PPE) | Common (>40%) [7] | ~9% vs. 3% [4] | Management: Emollients, topical urea; dose interruption/reduction of capecitabine for severe cases [2]. | | Fatigue | Common (>30%) [2] | ~5% vs. 5% [4] | Management: Rule out other causes (e.g., anemia); optimize hydration/nutrition; dose interruption may be required. | | Nausea/Vomiting | Common (>30%) [7] [2] | Low (<3%) [4] | Prophylaxis: Premedicate with antiemetics. Management: Take with food; ensure adequate antiemetic coverage. | | Elevated Liver Enzymes (AST/ALT) | - | ~8-9% vs. 2-3% [4] | Monitoring: Check liver function tests (LFTs) every 3 weeks. Management: Interrupt this compound for Grade 3+, resume at reduced dose or discontinue based on severity and persistence [3]. |

Required Baseline and On-Treatment Monitoring:

- Baseline Assessments: Complete blood count (CBC), comprehensive metabolic panel (including LFTs and renal function), cardiac function assessment (LVEF via ECHO or MUGA scan), and testing for DPD deficiency before capecitabine initiation [2].

- Ongoing Monitoring: CBC and LFTs every 3 weeks; periodic monitoring of cardiac function as clinically indicated [3] [2].

Research Implications and Future Directions

The this compound combination has established a new standard of care for pretreated HER2-positive MBC. Key implications for researchers and clinicians include:

- Addressing Brain Metastases: The significant intracranial efficacy observed in HER2CLIMB establishes this regimen as a benchmark for future trials in patients with CNS involvement, a population historically excluded from many clinical trials [6].

- Real-World Validation: Recent real-world studies confirm the regimen's effectiveness in a broader, less-selected patient population, including after novel HER2-targeted agents like trastuzumab deruxtecan (T-DXd) [5]. This provides crucial post-market validation.

- Sequencing of Therapy: As the HER2-positive treatment landscape evolves, research is now focusing on optimal sequencing. Real-world data shows activity of this compound even after T-DXd, informing clinical decision-making [5].

- Future Combinations: this compound is being investigated in clinical trials in combination with other therapies, including immunotherapies, which may further expand its utility [8].

References

- 1. 1 Recommendations | this compound with trastuzumab and... | NICE [nice.org.uk]

- 2. This compound, trastuzumab and capecitabine | Cancer information [cancerresearchuk.org]

- 3. Table 3, Key Characteristics of this compound, Trastuzumab ... [ncbi.nlm.nih.gov]

- 4. This compound, Trastuzumab, and Capecitabine for HER2- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Real-World Clinical Outcomes in Patients With HER2+ ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound vs Placebo, Both in Combination With Trastuzumab ... [pmc.ncbi.nlm.nih.gov]

- 7. with capecitabine and trastuzumab in advanced... This compound [pubmed.ncbi.nlm.nih.gov]

- 8. Quick Primer | Top 5 Uses of this compound in 2025 | Integration Notes... [linkedin.com]

tucatinib dosing regimen in hepatic impairment

Clinical Dosing Recommendations

The recommended dose adjustments for tucatinib based on hepatic function are as follows [1] [2] [3]:

| Hepatic Impairment Status (Child-Pugh Classification) | Recommended this compound Dose |

|---|---|

| Normal Hepatic Function | 300 mg orally, twice daily |

| Mild Impairment (Child-Pugh A) | 300 mg orally, twice daily |

| Moderate Impairment (Child-Pugh B) | 300 mg orally, twice daily |

| Severe Impairment (Child-Pugh C) | 200 mg orally, twice daily |

This dosing guidance applies to both of its approved uses: in combination with trastuzumab and capecitabine for HER2-positive breast cancer, and in combination with trastuzumab for RAS wild-type, HER2-positive colorectal cancer [1] [2] [3]. No dose adjustment is required for patients with mild to moderate renal impairment [3].

Supporting Pharmacokinetic Data

The dosing recommendations are supported by a dedicated Phase 1 open-label study that compared the pharmacokinetics (PK) of a single 300 mg this compound dose in volunteers with hepatic impairment to matched healthy volunteers [4].

The study concluded that the increased exposure in severe hepatic impairment supports the dose reduction from 300 mg to 200 mg twice daily. No adjustment is needed for mild or moderate impairment, as the increases in exposure were not considered clinically significant [4].

The workflow and key findings of this pivotal study are summarized below:

Detailed Experimental Protocol

For scientists aiming to replicate or build upon these findings, the following details the core methodology from the pivotal Phase 1 PK study [4].

Study Design and Population

- Design: Open-label, single-dose, parallel-group study.

- Participants: Volunteers aged 18-75 years with mild, moderate, or severe hepatic impairment (Child-Pugh A, B, or C, respectively) were compared to healthy volunteers matched for sex, age (±10 years), and BMI (±20%).

- Key Inclusion: Hepatic impairment must have been clinically stable for at least 1 month prior to screening, with volunteers on a stable medication regimen.

Drug Administration and PK Sampling

- Dosing: A single oral 300 mg dose of this compound was administered with 240 mL of water after at least a 2-hour fast.

- Blood Sampling: Serial blood samples for PK analysis were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

Bioanalytical Methods

- Technique: Plasma concentrations of this compound and its primary metabolite ONT-993 were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

- Protein Binding: The fraction unbound (fu) of this compound was determined using an equilibrium dialysis procedure with pre-dose plasma from each volunteer.

Important Clinical and Developmental Considerations

- Managing Elevated Serum Creatinine: this compound inhibits renal tubular transport of creatinine without affecting glomerular function. This leads to a mean increase in serum creatinine (about 32%), which is reversible upon treatment completion. Consider alternative markers of renal function for persistent elevations [1] [5] [2].

- Critical Drug-Drug Interactions: this compound is predominantly metabolized by CYP2C8. Concomitant use with strong CYP2C8 inhibitors (e.g., gemfibrozil) should be avoided. If unavoidable, the this compound dose should be reduced to 100 mg twice daily [1] [2] [3]. Additionally, avoid concomitant use with strong CYP3A inducers.

- Safety Monitoring in Real-World Settings: Real-world safety analyses have confirmed the clinical trial safety profile of the this compound-based regimen. These studies highlight the importance of clinical pharmacists in managing drug-drug interactions, which were observed in over a third of patients, and subsequent dose modifications [6].

This compound Metabolism and Disposition Pathway

The following diagram illustrates the key metabolic and elimination pathways of this compound, which underpin the need for dose adjustment in hepatic impairment.

References

- 1. TUKYSA® (this compound) Dosing - Safety Info [tukysahcp.com]

- 2. Dosing - TUKYSA® (this compound) 2L+ HER2+ MBC - Safety Info [tukysahcp.com]

- 3. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 4. The Pharmacokinetics and Safety of this compound in Volunteers ... [pmc.ncbi.nlm.nih.gov]

- 5. Safety Info for TUKYSA® (this compound) in 2L+ HER2+ MBC [tukysahcp.com]

- 6. Safety of this compound Triplet for HER2+ Breast Cancer Sealed ... [targetedonc.com]

tucatinib administration with food timing guidelines

Food Effect & Pharmacokinetics of Tucatinib

The table below summarizes the key findings from the clinical pharmacology study that investigated the effect of food on this compound absorption.

| Parameter | Fasted State (Reference) | High-Fat Meal | Clinical Conclusion |

|---|---|---|---|

| AUC₀–INF (Exposure) | Baseline | Increased 1.5-fold | Not clinically meaningful [1] |

| Cₘₐₓ (Peak Concentration) | Baseline | Unaltered | Not clinically meaningful [1] |

| Tₘₐₓ (Time to Peak Concentration) | Median 1.5 hours | Shifted to 4 hours | Not clinically meaningful [1] |

| Administration Guidance | Allowed | Allowed | Can be taken with or without food [1] [2] [3] |

Experimental Protocol: Food-Effect Bioavailability Study

This protocol outlines the key design elements of a clinical study to evaluate the effect of food on the bioavailability of an oral drug, based on the referenced this compound study [1].

- Objective: To determine the influence of a high-fat, high-calorie meal on the rate and extent of absorption of a single oral dose of this compound.

- Study Design: A single-dose, open-label, randomized, two-period, two-treatment crossover study.

- Subjects: Healthy adult participants (e.g., n=11 as in the reference study).

- Investigational Product: Single oral dose of this compound (300 mg).

- Treatments:

- Test (Fed): Administration of this compound within 30 minutes after starting a high-fat, high-calorie meal (approximately 800-1000 calories, with 50-65% of calories from fat).

- Reference (Fasted): Administration of this compound after an overnight fast of at least 10 hours.

- Washout Period: A sufficient period (e.g., ≥5 half-lives of the drug) between treatments to prevent carryover effects.

- Pharmacokinetic (PK) Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) to characterize the plasma concentration-time profile.

- Primary PK Parameters:

- AUC₀–INF: Area under the plasma concentration-time curve from time zero to infinity, measuring total drug exposure.

- Cₘₐₓ: Maximum observed plasma concentration.

- Tₘₐₓ: Time to reach Cₘₐₓ.

- Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed AUC and Cₘₐₓ values. The food effect is considered "not clinically meaningful" if the 90% confidence intervals for the geometric mean ratio (Fed/Fasted) of AUC and Cₘₐₓ fall within a predefined bioequivalence range (typically 80.00% to 125.00%).

Pathway & Decision Framework for this compound Administration

The diagram below illustrates the logical pathway for determining the appropriate administration of this compound, integrating food timing and other critical dosing considerations.

Key Application Notes for Preclinical & Clinical Development

- Formulation Strategy: The demonstrated lack of a clinically significant food effect simplifies formulation development and patient dosing instructions, as it reduces concerns about variable drug exposure due to prandial state fluctuations [1].

- Drug Interaction Potential: While food has minimal impact, this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [1]. Co-administration with potent inhibitors or inducers of these transporters should be investigated, as they could potentially alter this compound absorption.

- Clinical Trial Dosing: In line with the food-effect data, clinical trials like the HER2CLIMB and MOUNTAINEER studies administered this compound without regard to meals, supporting the feasibility and consistency of this approach in the target patient populations [4].

- Patient-Centric Dosing: The flexibility to take this compound with or without food enhances adherence, which is particularly beneficial for patients on continuous long-term therapy and those with comorbidities that affect appetite or meal timing.

References

Comprehensive Application Notes and Protocols for Managing Tucatinib Drug Interactions in Oncology Drug Development

Introduction and Clinical Pharmacology of Tucatinib

This compound is an oral tyrosine kinase inhibitor that specifically targets the human epidermal growth factor receptor 2 (HER2) with high selectivity. This specificity results in fewer off-target effects compared to other kinase inhibitors, particularly causing lower incidence of rash and diarrhea. Approved by the FDA in April 2020, this compound is indicated in combination with trastuzumab and capecitabine for the treatment of adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases. It has also received accelerated approval for HER2-positive metastatic colorectal cancer under specific conditions. The recommended dosage is 300 mg taken orally twice daily without regard to meals, providing flexible administration in clinical practice [1] [2] [3].